molecular formula C15H12N2OS B5973398 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one CAS No. 83800-86-6

2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one

Cat. No.: B5973398
CAS No.: 83800-86-6
M. Wt: 268.3 g/mol
InChI Key: RINHPBSTNZTFJF-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinone scaffolds are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . Specifically, derivatives similar to this compound have been investigated as potential antibacterial agents, with some acting as fluoroquinolone-like inhibitors of bacterial enzymes DNA gyrase and topoisomerase IV, which are critical targets for overcoming bacterial resistance . Furthermore, quinazolinone-based compounds are being extensively studied in oncology research for their ability to inhibit key tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these receptors can disrupt signal transduction pathways that drive cell proliferation and angiogenesis in solid tumors, making such compounds valuable tools for probing cancer mechanisms . The structure of this compound, featuring the quinazolin-4-one core and a 4-(methylthio)phenyl substituent, is designed to explore structure-activity relationships and optimize interactions with these biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic molecules, such as those incorporating 1,2,3-triazole or oxadiazole rings, to further expand the scope of biological testing . Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHPBSTNZTFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366994
Record name AC1M37SN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83800-86-6
Record name AC1M37SN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 2 4 Methylthio Phenyl Quinazolin 4 1h One

Established Methodologies for Quinazolin-4(1H)-one Core Construction

The synthesis of the 2-aryl-quinazolin-4(1H)-one core is well-established, with methods ranging from classical condensation reactions to modern catalytic and green chemistry protocols.

Cyclocondensation Approaches and Their Variants

Cyclocondensation reactions represent the most traditional and direct route to the 2-(4-(methylthio)phenyl)quinazolin-4(1H)-one skeleton. These methods typically involve the formation of the pyrimidinone ring by condensing a derivative of 2-aminobenzoic acid with a suitable one-carbon (C1) source that provides the C2 position of the quinazolinone.

The most common pathway involves the reaction of 2-aminobenzamide (B116534) with 4-(methylthio)benzaldehyde (B43086). This reaction first forms a 2,3-dihydroquinazolin-4(1H)-one intermediate via cyclocondensation, which is subsequently oxidized to the final aromatic quinazolinone. The oxidation can occur in situ or as a separate step using a variety of oxidizing agents such as iodine, potassium permanganate, or even air. nih.gov A one-pot approach often involves heating the reactants in the presence of a catalyst, which facilitates both the condensation and subsequent dehydrogenation. organic-chemistry.org

Alternative starting materials include isatoic anhydride, which reacts with an amine source and an aldehyde in a three-component reaction to build the quinazolinone core. nih.gov For the specific synthesis of the title compound, this would involve isatoic anhydride, an ammonia (B1221849) source (like ammonium (B1175870) acetate), and 4-(methylthio)benzaldehyde.

Starting MaterialsReagents & ConditionsProductKey Features
2-Aminobenzamide, 4-(Methylthio)benzaldehydep-TsOH, Phenyliodine diacetate (PIDA), THFThis compoundOne-pot cyclocondensation followed by oxidation. organic-chemistry.org
2-Aminobenzamide, 4-(Methylthio)benzaldehydeFluorescein, TBHP, Blue LED IrradiationThis compoundVisible-light induced metal-free synthesis. nih.gov
Isatoic Anhydride, Phenylhydrazine, 4-(Methylthio)benzaldehydeSBA-15@ELA nanocatalyst, Ethanol, Reflux2-(4-(Methylthio)phenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-oneThree-component reaction to form N3-substituted analogs. nih.gov

Advanced Catalytic and Green Chemistry Methodologies in Quinazolinone Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic routes to quinazolinones, minimizing harsh conditions and hazardous reagents. mjcce.org.mk These advanced methodologies often employ catalysts to improve yields and reaction rates under milder conditions.

Catalytic Systems:

Transition Metal Catalysis: Copper and palladium catalysts are widely used for constructing the quinazolinone scaffold through various cross-coupling and amination reactions. nih.gov

Acid/Base Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) organic-chemistry.org and Lewis acids such as Yb(OTf)₃ are effective in catalyzing the cyclocondensation step. researchgate.net Natural, biodegradable acids like lactic acid have also been employed as green catalysts, often allowing the reaction to proceed in water. researchgate.net

Green Chemistry Approaches:

Aqueous Media: Performing the synthesis in water or aqueous surfactant solutions (like sodium lauryl sulfate) at room temperature represents a significant green advancement, avoiding volatile organic solvents. tandfonline.com

Alternative Solvents: Ionic liquids and low-melting sugar-urea mixtures have been used as recyclable and environmentally benign reaction media. mjcce.org.mkresearchgate.net

Energy Sources: Microwave irradiation and visible-light photocatalysis are used to accelerate reactions, often leading to shorter reaction times and improved energy efficiency compared to conventional heating. nih.govrsc.org

MethodologyCatalyst / PromoterSolventKey Advantages
Visible Light PhotocatalysisFluoresceinAcetonitrileMetal-free, mild conditions, uses light as an energy source. nih.govrsc.org
Natural Acid CatalysisLactic AcidWaterGreen, inexpensive, and biodegradable catalyst; aqueous medium. researchgate.net
Lewis Acid CatalysisYb(OTf)₃Ionic LiquidHigh efficiency, recyclable solvent/catalyst system. researchgate.net
Surfactant-Promoted SynthesisSodium Lauryl Sulfate (SLS)WaterAllows reaction of hydrophobic substrates in aqueous media at room temperature. tandfonline.com

Targeted Functionalization and Derivatization of this compound

The structure of this compound offers several sites for targeted functionalization, allowing for the synthesis of a diverse library of derivatives. Key reactive sites include the methylthio group, the pendant phenyl ring, and the quinazolinone heterocyclic system itself.

Modulations at the Phenyl and Methylthio Moieties

The substituent at the C2 position provides significant opportunities for structural modification.

Oxidation of the Methylthio Group: The sulfur atom of the methylthio (-SMe) group is susceptible to oxidation and can be selectively converted to a methylsulfinyl (-S(O)Me) group (a sulfoxide) or a methylsulfonyl (-S(O)₂Me) group (a sulfone). This transformation profoundly alters the electronic and steric properties of the molecule, increasing polarity and hydrogen bonding capability. The choice of oxidant and reaction conditions determines the outcome.

To Sulfoxide (B87167): Mild and selective oxidizing agents such as hydrogen peroxide in acetic acid are commonly used to convert sulfides to sulfoxides while minimizing over-oxidation to the sulfone. nih.gov Other reagents include metal-free quinoid catalysts with O₂ or ion-supported hypervalent iodine reagents. organic-chemistry.org

To Sulfone: Stronger oxidizing conditions are required to achieve the sulfone state. Reagents like excess hydrogen peroxide with a sodium tungstate (B81510) catalyst, or potassium permanganate, are effective for this transformation. researchgate.netorganic-chemistry.org

TransformationReagent(s)Typical ConditionsProduct Moiety
Sulfide to SulfoxideH₂O₂ / Acetic AcidRoom Temperature-S(O)Me
Sulfide to Sulfoxide1-hexylKuQuinone, O₂HFIP, Light, Room Temp-S(O)Me
Sulfide to SulfoneH₂O₂ / Na₂WO₄-S(O)₂Me
Sulfide to SulfoneKMnO₄ / MnO₂Solvent-free-S(O)₂Me

Functionalization of the Phenyl Ring: The pendant phenyl ring can be functionalized through transition-metal-catalyzed C-H activation. rsc.org Using the quinazolinone core as an inherent directing group, catalysts can selectively target the ortho C-H bonds (relative to the quinazolinone) for reactions like amidation, allylation, or arylation. researchgate.net This strategy allows for the introduction of new substituents onto the phenyl ring, providing a direct route to more complex derivatives without pre-functionalized starting materials.

Functionalization at the Quinazolinone Heterocyclic Ring System

The quinazolinone core itself contains reactive sites amenable to derivatization.

N-Alkylation and N-Arylation: The quinazolinone ring exists in tautomeric forms, but alkylation reactions with alkyl halides under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF) predominantly occur at the N3 position. repec.orgjuniperpublishers.com This regioselectivity provides a reliable method for introducing various alkyl or benzyl (B1604629) groups. N-arylation can also be achieved using transition-metal catalysis. elsevierpure.com

C-H Functionalization of the Benzo Ring: While C-H activation on the pendant C2-aryl ring is common, functionalization of the fused benzo ring is also possible. For example, ruthenium(II) catalysis has been shown to achieve regioselective C5–H alkenylation of the quinazolinone core, using the amide functionality as a directing group. acs.org

Modification of the C4-Carbonyl Group: The C4-oxo group can be activated for further reactions. For instance, treatment with an activating agent like p-toluenesulfonyl chloride (TsCl) can convert the C4-OH tautomer into a more reactive intermediate, which can then undergo palladium-catalyzed arylation with arylboronic acids to yield 4-arylquinazolines. organic-chemistry.org

Site of FunctionalizationReaction TypeReagent(s)Resulting Structure
N3-PositionAlkylationAlkyl halide, K₂CO₃, DMFN3-alkylated quinazolinone
N3-PositionArylationAryl halide, Transition-metal catalystN3-arylated quinazolinone
C5-PositionAlkenylationAlkene, Ru(II) catalyst5-alkenyl quinazolinone
C4-PositionArylationArylboronic acid, Pd catalyst, TsCl4-arylquinazoline

Chemo- and Regioselective Considerations in Synthetic Pathways

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity during its synthesis and derivatization.

Regioselectivity:

N-Alkylation: During alkylation, there are three potential nucleophilic sites: N1, N3, and the oxygen at C4. Experimental and spectroscopic evidence overwhelmingly shows that alkylation with alkyl halides under basic conditions occurs selectively at the N3 position. repec.orgjuniperpublishers.com This preference is attributed to the thermodynamic stability of the resulting N3-substituted product.

C-H Activation: The regioselectivity of C-H activation is controlled by the directing group and the catalyst. The amide in the quinazolinone core can direct functionalization to the C5 position of the benzo ring. acs.org Alternatively, the quinazolinone moiety as a whole can direct functionalization to the ortho-position of the 2-phenyl ring. researchgate.net The choice of reaction conditions can thus steer the reaction to a specific C-H bond.

Annulation Reactions: In the synthesis of more complex, fused systems starting from quinazolinone precursors, the regioselectivity can determine whether a linear or angular product is formed. This outcome is often governed by electronic rather than steric factors. nih.govmdpi.com

Chemoselectivity:

Oxidation: The methylthio group is one of the most easily oxidized functionalities in the molecule. When performing other transformations, particularly those requiring oxidative conditions, protection of the sulfur or careful selection of reagents is crucial to avoid unwanted oxidation to the sulfoxide or sulfone. Conversely, mild oxidizing agents can selectively target the sulfur atom even in the presence of other sensitive groups like alkenes. organic-chemistry.org

Nucleophilic vs. Electrophilic Sites: The molecule possesses both nucleophilic (N3-H, -SMe) and electrophilic (C4-carbonyl) character. In reactions involving both electrophiles and nucleophiles, the N3-anion is a potent nucleophile, readily undergoing alkylation. The sulfur atom in the methylthio group is also nucleophilic and can react with certain electrophiles, although N-alkylation is generally more favorable. masterorganicchemistry.com Understanding the relative reactivity of these sites is key to predicting reaction outcomes and designing selective synthetic pathways.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 4 Methylthio Phenyl Quinazolin 4 1h One

Exploration of Reaction Pathways and Intermediate Species

The synthesis of 2-aryl-quinazolin-4(1H)-ones, including the methylthio derivative, is most commonly achieved through the condensation of 2-aminobenzamide (B116534) with an appropriate aromatic aldehyde. mdpi.comnih.gov This transformation can be promoted under various conditions, including catalysis by acids, the use of oxidizing agents, or photochemical methods. nih.govorganic-chemistry.org

A widely accepted reaction pathway involves a sequence of condensation, cyclization, and oxidation steps. mdpi.commdpi.com The initial step is the reaction between 2-aminobenzamide and 4-(methylthio)benzaldehyde (B43086). This acid- or base-catalyzed condensation forms a Schiff base or imine intermediate. Following the formation of the imine, an intramolecular cyclization occurs where the amide nitrogen atom attacks the imine carbon. This nucleophilic attack results in the formation of a transient 2,3-dihydroquinazolin-4(1H)-one intermediate. mdpi.com

The final step is the oxidation of the dihydroquinazolinone intermediate to the aromatic quinazolinone ring system. mdpi.com This dehydrogenation is often the rate-determining step and can be accomplished by various oxidants present in the reaction medium or by air. In some synthetic protocols, specific oxidizing agents like tert-butyl hydroperoxide (TBHP) are added to facilitate this conversion efficiently. nih.gov A plausible mechanism for the formation of 2-aryl-quinazolin-4(3H)-ones is detailed below. mdpi.commdpi.com

Plausible Reaction Mechanism:

Condensation: 2-aminobenzamide reacts with 4-(methylthio)benzaldehyde to form an imine intermediate.

Cyclization: Intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon forms a 2,3-dihydroquinazolin-4(1H)-one intermediate.

Oxidation: The dihydro-intermediate is oxidized to yield the final aromatic product, 2-(4-(methylthio)phenyl)quinazolin-4(1H)-one.

Control experiments in related syntheses have shown that in the absence of an oxidizing agent, the reaction may yield the dihydro-intermediate, supporting the proposed pathway. mdpi.com The entire process can often be performed in a one-pot synthesis, highlighting the efficiency of this route. organic-chemistry.org

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the this compound molecule is significantly modulated by the electronic properties of the methylthio (-SCH₃) group on the 2-phenyl ring. This substituent exerts a dual electronic effect: it is weakly electron-withdrawing through inductive effects (σ-withdrawal) but can be a moderately strong electron-donating group through resonance (π-donation), where the sulfur lone pairs delocalize into the aromatic ring.

The para-position of the methylthio group maximizes its resonance effect. This electron donation increases the electron density on the 2-phenyl ring, which in turn influences the electronic character of the attached quinazolinone core. This can affect the reactivity at several sites:

The Quinazolinone Nitrogen Atoms: Increased electron density from the 2-phenyl ring can influence the basicity and nucleophilicity of the nitrogen atoms in the quinazolinone ring.

The C2 Carbon: The electron-donating nature of the 4-(methylthio)phenyl group can stabilize a positive charge at the C2 position, potentially influencing reactions that involve intermediates with charge development at this site.

Reactions at the N1-H position: The acidity of the N1 proton can be subtly affected by the electronic nature of the C2 substituent. Electron-donating groups generally decrease the acidity of the N-H bond compared to electron-withdrawing groups.

Electrophilic Aromatic Substitution: The quinazolinone ring itself is generally deactivated towards electrophilic substitution. However, the reactivity of the 2-phenyl ring is enhanced by the electron-donating methylthio group, directing electrophiles to the ortho positions relative to the -SCH₃ group.

Studies on the synthesis of various 2-aryl-quinazolin-4(3H)-ones often show a variation in reaction yields based on the electronic nature of the substituent on the benzaldehyde (B42025) starting material.

Substituent on 2-Phenyl Ring (para-position)Electronic EffectTypical Reaction Yield
-OCH₃Strongly Electron-DonatingHigh
-CH₃Electron-DonatingHigh
-SCH₃Electron-Donating (Resonance)Moderate to High
-HNeutralModerate
-ClElectron-WithdrawingModerate to Low
-NO₂Strongly Electron-WithdrawingLow

This table represents generalized findings from synthetic studies of 2-aryl-quinazolinones; specific yields can vary based on precise reaction conditions.

Kinetic and Thermodynamic Aspects of Quinazolinone Transformations

The study of kinetics and thermodynamics provides insight into the rate, feasibility, and energy changes associated with the chemical transformations of this compound. While specific quantitative kinetic and thermodynamic data for this exact compound are not extensively reported, general principles applicable to quinazolinone formation can be discussed.

It can slightly decrease the electrophilicity of the aldehyde carbonyl carbon, potentially slowing down the initial nucleophilic attack by 2-aminobenzamide.

Conversely, it can stabilize the transition state leading to the imine and the subsequent cyclization intermediate through resonance.

The final oxidation step, often the rate-determining step, involves the removal of two hydrogen atoms from the dihydro-intermediate. The stability of the resulting aromatic system is a major driving force for this step.

The choice of catalyst, solvent, and temperature significantly impacts the reaction kinetics. For instance, acid catalysis accelerates the condensation step by protonating the aldehyde carbonyl, making it more electrophilic.

Thermodynamic Aspects: The formation of the quinazolinone ring is a thermodynamically favorable process. The high stability of the final aromatic heterocyclic system is a primary driving force for the reaction, leading to a significant negative Gibbs free energy change (ΔG). The conversion of the non-aromatic dihydroquinazolinone intermediate to the fully aromatic quinazolinone is particularly exergonic.

The thermodynamic stability of this compound itself is high, characteristic of aromatic heterocyclic compounds. Transformations that disrupt this aromaticity would be thermodynamically unfavorable unless coupled with a process that generates an even more stable system. Phase transformations, such as transitions between different polymorphic crystalline forms, are governed by thermodynamic principles where the system seeks the lowest energy state under given conditions of temperature and pressure. nih.gov The activation energy for such solid-state transformations can be determined by studying the kinetics at various temperatures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylthio Phenyl Quinazolin 4 1h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 2-(4-(methylthio)phenyl)quinazolin-4(1H)-one, both ¹H and ¹³C NMR spectroscopy provide crucial information regarding the electronic environment of each nucleus, enabling a detailed structural assignment.

In the ¹H NMR spectrum, the protons of the quinazolinone and the phenyl rings exhibit characteristic chemical shifts. The protons of the quinazolinone moiety typically appear in the aromatic region, with their specific resonances influenced by the electronic nature of the substituents. The protons on the phenyl ring substituted with the methylthio group also resonate in the aromatic region, with their coupling patterns providing information about their relative positions. A sharp singlet corresponding to the methylthio (-SCH₃) group protons is a key diagnostic signal, typically appearing in the upfield region of the spectrum. The NH proton of the quinazolinone ring often presents as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically observed at a downfield chemical shift. The quaternary carbons and the CH carbons of the aromatic rings can be distinguished, and their chemical shifts are indicative of the electron density at each position. The methyl carbon of the methylthio group gives a signal in the aliphatic region of the spectrum. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinazolinone Derivatives

Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
Aromatic-H7.5-8.4C=O~162
NH12.5-12.8 (broad singlet)Aromatic-C121-152
-SCH₃~2.5 (singlet)-SCH₃~15-20

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern of the quinazolinone derivative. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups. These techniques are powerful for identifying characteristic bonds and probing the conformational landscape of this compound.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the quinazolinone ring, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group is expected to be weaker and appear in the fingerprint region of the spectrum. sapub.orgnih.gov

Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong Raman signals. The C=S and S-CH₃ vibrations, while potentially weak in the IR spectrum, may be more prominent in the Raman spectrum, aiding in their definitive assignment. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing insights into the molecular structure and bonding. nih.gov

Table 2: Key Vibrational Frequencies for Quinazolinone Derivatives

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretching3100 - 3500
C-H (aromatic)Stretching3000 - 3100
C=OStretching1650 - 1700
C=NStretching1575 - 1620
C=C (aromatic)Stretching1450 - 1600
C-SStretching600 - 800

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions. sapub.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺), confirming its molecular weight.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve cleavages of the bonds within the quinazolinone ring system and the substituent groups. For the target compound, characteristic fragments would likely arise from the loss of the methylthio group, the phenyl group, or parts of the quinazolinone core. The fragmentation of the 4-(methylthio)phenyl moiety could lead to ions corresponding to the methylthio cation (CH₃S⁺) or the thiophenyl cation. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the proposed structure. sapub.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While NMR, vibrational spectroscopy, and mass spectrometry provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Although a crystal structure for this compound is not directly available in the provided search results, the crystal structure of a closely related compound, 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, has been reported. nih.govresearchgate.net This structure reveals a nearly planar methylsulfanylquinazoline group. nih.gov In this related structure, the methylsulfanylquinazoline moiety is oriented at a significant angle to the phenyl group, and an intramolecular hydrogen bond is observed. nih.govresearchgate.net

Based on this related structure, it can be inferred that the quinazolinone ring in this compound is likely to be planar. The phenyl ring is expected to be twisted relative to the quinazolinone ring system. The solid-state structure would also be stabilized by intermolecular hydrogen bonding involving the N-H and C=O groups of the quinazolinone ring, leading to the formation of supramolecular architectures. mdpi.comnih.gov

Table 3: Crystallographic Data for the Related Compound 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol nih.govresearchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.6142 (3)
b (Å)5.6142 (1)
c (Å)17.2355 (3)
β (°)101.138 (2)
V (ų)1482.43 (5)
Z4

Integration of Spectroscopic Data with Computational Predictions

The integration of experimental spectroscopic data with computational predictions, typically using density functional theory (DFT), has become a powerful strategy for structural elucidation. nih.govscienceopen.com By calculating theoretical NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters, a direct comparison with experimental data can be made, leading to a more confident and detailed structural assignment.

For this compound, DFT calculations could be employed to optimize its geometry and predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be correlated with the experimental values to confirm the assignment of each signal. Similarly, the theoretical vibrational spectrum (IR and Raman) can be calculated and compared with the experimental spectra. This comparison allows for a detailed assignment of the vibrational modes and can help to identify different conformers that may exist in equilibrium. nih.govnih.gov

Furthermore, computational methods can be used to predict the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into its reactivity and electronic transitions. nih.gov The combination of experimental and computational approaches thus provides a robust and comprehensive understanding of the structural and electronic properties of this compound.

Computational Chemistry and Theoretical Investigations of 2 4 Methylthio Phenyl Quinazolin 4 1h One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 2-(4-(methylthio)phenyl)quinazolin-4(1H)-one. researchgate.net These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.govscirp.org

Table 1: Illustrative Reactivity Descriptors for a Quinoline Derivative (Analogous System)

Parameter Value (eV)
HOMO Energy -6.646
LUMO Energy -1.816
Energy Gap (ΔE) 4.83

Data is for quinoline, a related heterocyclic compound, to illustrate the concept. scirp.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net

In quinazolinone derivatives, the MEP surface typically shows negative potential around the carbonyl oxygen and nitrogen atoms of the quinazolinone ring, indicating these are sites for electrophilic interaction and hydrogen bond acceptance. researchgate.netmdpi.com The phenyl ring and its substituents also influence the MEP, with electron-donating or -withdrawing groups altering the charge distribution and, consequently, the molecule's interaction with other species. For this compound, the sulfur atom of the methylthio group would also be expected to contribute to the MEP, potentially representing a site of interaction.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the conformational flexibility of a molecule and its interactions with biological targets. nih.govwustl.edu Conformational analysis identifies the stable three-dimensional arrangements of a molecule, which is crucial for understanding its biological activity. nih.gov

MD simulations provide a dynamic view of the molecule's behavior over time, revealing how it might change its conformation to bind to a receptor. mdpi.com For quinazolinone derivatives, these simulations have been employed to study their binding modes with various enzymes and receptors, providing insights into the key interactions that stabilize the ligand-target complex. nih.gov This information is invaluable for structure-based drug design, helping to optimize the molecule's structure to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are often developed using statistical methods to create mathematical equations that can predict the activity or properties of new, untested compounds.

For quinazolinone derivatives, QSAR studies have been instrumental in identifying the structural features that are important for their various biological activities. nih.gov These studies often reveal the significance of steric, electronic, and lipophilic parameters in determining the potency of the compounds. researchgate.net While a specific QSAR model for this compound is not detailed in the provided search results, the general findings from QSAR studies on quinazolinones highlight the importance of substituents at various positions of the quinazolinone ring system for their pharmacological effects. nih.gov

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. nih.govnih.gov These predicted spectra can then be compared with experimental data to validate the computed structure and provide a more detailed interpretation of the experimental results. d-nb.info

For quinazolinone derivatives, DFT calculations have been shown to accurately predict ¹H and ¹³C NMR chemical shifts. tandfonline.com Discrepancies between predicted and experimental values can often be attributed to solvent effects or the specific level of theory used in the calculations. The validation of computational predictions against experimental data provides confidence in the theoretical models and their ability to describe the molecular properties accurately.

Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for an Analogous Quinazolinone Derivative

Proton Experimental Shift (ppm) Predicted Shift (ppm)
Aromatic H 7.52 7.48
Aromatic H 7.71-7.86 7.65-7.80
Aromatic H 8.09-8.15 8.05-8.10
NH 12.59 12.50

Data is for 2-phenylquinazolin-4(3H)-one, a closely related compound, to illustrate the concept of comparing experimental and predicted data. rsc.org

Mechanistic Biological and Pharmacological Research of 2 4 Methylthio Phenyl Quinazolin 4 1h One Pre Clinical Focus

In Vitro Enzyme Inhibition and Activation Mechanisms

The interaction of a compound with specific enzymes is a cornerstone of mechanistic research, providing direct evidence of its potential therapeutic action. While the broader quinazolinone class has been extensively studied against various enzymes, data specifically for 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is limited.

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, BRAFV600E)

The quinazolinone core is a well-established pharmacophore for the inhibition of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.govrsc.org Numerous FDA-approved and investigational kinase inhibitors are based on this structure. nih.govamazonaws.com However, a review of the scientific literature reveals a lack of specific in vitro studies evaluating the inhibitory activity of this compound against EGFR, HER2, or the mutated BRAFV600E kinase. Therefore, its potential to function as a tyrosine kinase inhibitor remains uncharacterized.

Other Relevant Enzyme Targets (e.g., HDAC6, Sterol 14-α Demethylase, Thymidylate Synthase, Dihydrofolate Reductase)

Investigations into other enzyme targets have provided some insight, primarily through studies of structurally related analogues.

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in DNA synthesis and a target for anticancer drugs. wikipedia.orgmdpi.com Research on quinazoline-based antifolates as TS inhibitors has been conducted. In one study, a 4-(methylthio) analogue structurally related to the TS inhibitor N10-propargyl-5,8-dideazafolic acid was synthesized and evaluated. The findings indicated that the introduction of a methylthio substituent at position 4 severely impaired TS inhibition compared to its 4-oxo counterpart. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another key enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids. wikipedia.orgpatsnap.com Its inhibition is a proven strategy for cancer and microbial infection treatment. While some methylthio-derivatives of quinazolin-4(3H)-one have been explored as DHFR inhibitors, specific inhibitory data (such as IC50 values) for this compound against DHFR are not available in the reviewed literature. nih.govnih.gov

HDAC6 and Sterol 14-α Demethylase: Histone deacetylase 6 (HDAC6) is a target for cancer and inflammatory diseases, with some quinazoline-based inhibitors being developed. nih.govnih.gov Sterol 14-α demethylase is a key enzyme in the biosynthesis of ergosterol (B1671047) and cholesterol and is the primary target for azole antifungal agents. biointerfaceresearch.comnih.gov Currently, there are no published studies investigating the activity of this compound against either HDAC6 or sterol 14-α demethylase.

Table 1: Summary of In Vitro Enzyme Inhibition Profile

Enzyme Target Finding for this compound Citation
Tyrosine Kinases
EGFR No specific data available.
HER2 No specific data available.
BRAFV600E No specific data available.
Other Enzymes
Thymidylate Synthase (TS) A structurally related 4-(methylthio) analogue severely impaired TS inhibition. nih.gov
Dihydrofolate Reductase (DHFR) No specific data available.
HDAC6 No specific data available.
Sterol 14-α Demethylase No specific data available.

Cellular Pathway Modulation and Signal Transduction Studies

Cell-based assays provide a functional context for the molecular interactions observed in enzymatic and binding studies, revealing how a compound affects cellular processes and signaling pathways.

Cell Proliferation and Apoptosis Induction in Cell Lines (e.g., MCF-7, HepG-2, HT-29, A-549, SW480)

The evaluation of a compound's effect on cancer cell lines is a standard pre-clinical step to assess its antiproliferative and pro-apoptotic potential. Numerous quinazolinone derivatives have demonstrated cytotoxicity and the ability to induce apoptosis in a variety of human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), HT-29 (colon), A-549 (lung), and SW480 (colon). nih.govnih.govnih.govnih.gov However, specific experimental data detailing the effects of this compound on the cell proliferation or apoptosis of these particular cell lines are not available in the reviewed literature.

Anti-Inflammatory and Immunomodulatory Mechanisms (in vitro models)

The quinazolinone scaffold has been associated with anti-inflammatory properties in various pre-clinical models. nih.govnih.gov The mechanisms often involve the inhibition of inflammatory enzymes or modulation of signaling pathways that regulate the production of inflammatory mediators like cytokines and prostaglandins. Despite the known anti-inflammatory potential of the general structure, there is a lack of specific in vitro studies focused on elucidating the anti-inflammatory or immunomodulatory mechanisms of this compound.

Antimicrobial Activity Mechanisms (in vitro against bacterial and fungal strains)

The antimicrobial action of quinazolinone derivatives, including compounds structurally related to this compound, is attributed to several key mechanisms targeting essential cellular processes in bacteria and fungi. nih.gov Pre-clinical in vitro research has primarily focused on the inhibition of crucial enzymes involved in cell wall synthesis, DNA replication, and cell membrane integrity. researchgate.netresearchgate.net

Antibacterial Mechanisms:

A primary mechanism of action for antibacterial quinazolinones is the inhibition of DNA gyrase. researchgate.netnih.gov This essential type II topoisomerase is responsible for introducing negative supercoils into bacterial DNA, a process critical for DNA replication and transcription. nih.gov By binding to the DNA gyrase enzyme, these compounds can disrupt its function, leading to a cessation of cellular division and ultimately bacterial cell death. researchgate.netmdpi.com Molecular docking studies have suggested that the quinazolinone core can interact effectively with key amino acid residues in the enzyme's active site, such as GLU50, ASN46, and GLY77. researchgate.net

Another significant antibacterial mechanism identified for the 4(3H)-quinazolinone scaffold is the inhibition of Penicillin-Binding Proteins (PBPs). nih.govnih.gov PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. nih.gov Inhibition of these proteins, particularly PBP1 and PBP2a in strains like Methicillin-Resistant Staphylococcus aureus (MRSA), disrupts cell wall maintenance and synthesis, resulting in cell lysis. nih.gov Notably, some quinazolinones have been found to bind to an allosteric site on PBP2a, a mechanism also observed in some advanced β-lactam antibiotics. nih.gov

Antifungal Mechanisms:

The antifungal activity of related heterocyclic compounds is often linked to the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. drugbank.comresearchgate.net Ergosterol is a vital sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, structure, and function. drugbank.com The key enzyme in this pathway, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), is a common target for azole antifungal drugs. researchgate.netresearchgate.net Quinazolinone derivatives are hypothesized to interfere with this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises the cell membrane and inhibits fungal growth. nih.gov

In Vivo Efficacy Studies in Non-Human Models (Mechanism-Based)

While in vivo studies specifically for this compound are not extensively detailed in the reviewed literature, research on structurally similar 4(3H)-quinazolinone antibacterials provides significant, mechanism-based efficacy data in non-human models. These studies have validated the in vitro findings, particularly for compounds targeting bacterial Penicillin-Binding Proteins (PBPs). nih.govnih.gov

Promising quinazolinone derivatives identified through in vitro screening have been advanced into mouse models of bacterial infection to assess their therapeutic potential. nih.govacs.org A commonly used model is the mouse peritonitis infection model, where the compound's ability to protect against a lethal intraperitoneal bacterial challenge is evaluated. nih.gov Another rigorous model is the neutropenic thigh infection model, which assesses the agent's efficacy in an immunocompromised host, providing a stringent test of its antibacterial activity. nih.govresearchgate.net

In these studies, mechanism-based efficacy has been demonstrated. For instance, a novel quinazolinone derivative, compound 27 , which was developed through systematic structure-activity relationship studies, showed potent efficacy in a mouse neutropenic thigh infection model against MRSA. nih.govresearchgate.net This in vivo success was directly correlated with its mechanism of action as a potent inhibitor of PBPs, showcasing its ability to overcome methicillin (B1676495) resistance in a live animal model. nih.gov The selection of such compounds for in vivo testing is often guided by favorable in vitro activity and pharmacokinetic profiles. acs.org These studies confirm that the quinazolinone scaffold can be optimized to produce orally bioavailable compounds with potent in vivo antibacterial effects directly linked to their molecular mechanism of action. nih.gov

Elucidation of Structure-Activity Relationships (SAR) from Biological Data)

The structure-activity relationship (SAR) for the 4(3H)-quinazolinone scaffold has been systematically investigated to optimize antimicrobial potency, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govacs.org These studies involve the synthesis of numerous analogs and the evaluation of their minimum inhibitory concentrations (MICs) to determine how modifications to different parts of the molecule affect its biological activity. researchgate.net

Substitutions at Position 2: The substituent at the 2-position of the quinazolinone ring is critical for its antimicrobial activity. nih.govresearchgate.net The presence of a phenyl group at this position is a common feature in active compounds. For the specific compound of interest, this position is occupied by a 4-(methylthio)phenyl group. SAR studies have indicated that the presence of methyl or thiol groups at position 2 is often considered essential for antimicrobial properties. nih.govresearchgate.net Variations on the phenyl ring at this position significantly impact efficacy. For example, in a related series, para substitution on the phenyl ring was generally not well-tolerated compared to ortho or meta substitutions. nih.gov

Substitutions at Position 3: The 3-position is another key site for modification. The introduction of a substituted aromatic ring at this position is crucial for activity. nih.gov Studies exploring different phenyl groups at this position have shown that substitutions can dramatically alter antibacterial potency. For example, replacing an unsubstituted phenyl ring (MIC = 16 µg/mL) with a 3-hydroxyphenyl group (compound 15 ) can improve activity against S. aureus (MIC = 2 µg/mL). nih.govresearchgate.net Further modifications, such as adding a carboxyphenyl group, have also yielded potent derivatives. nih.gov

Substitutions on the Fused Benzene (B151609) Ring (Ring 3): Modifications to the fused benzene ring of the quinazolinone core (positions 5, 6, 7, and 8) also influence activity. The introduction of halogen atoms, such as iodine or chlorine, at the 6 and 8 positions has been shown in various studies to improve antimicrobial activity. nih.govnih.gov For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated significant antimicrobial effects. nih.gov

The collective biological data from these studies allow for the rational design of new quinazolinone derivatives with enhanced potency. The general findings indicate that a combination of a substituted phenyl ring at position 2 and a carefully selected substituent at position 3, along with potential halogenation on the fused benzene ring, are key strategies for developing potent antimicrobial agents based on this scaffold. nih.govacs.org

Table 1: SAR of 4(3H)-Quinazolinone Derivatives at Position 3 (Ring 1) Data derived from studies on a parent scaffold with a 3-hydroxyphenyl group at position 2.

CompoundR Group at Position 3MIC (μg/mL) against S. aureus ATCC 29213
ParentPhenyl16
15 3-Hydroxyphenyl2
18 3-Carboxyphenyl4
27 3-(Carbamoyl)phenyl0.5
30 3-Cyanophenyl2

Table 2: SAR of 4(3H)-Quinazolinone Derivatives at Position 2 (Ring 2) Data derived from studies on a parent scaffold with a 3-carboxyphenyl group at position 3.

CompoundR Group at Position 2MIC (μg/mL) against S. aureus ATCC 29213
1 3-Hydroxyphenyl2
35 2-Hydroxyphenyl2
36 4-Hydroxyphenyl>16
50 3-Pyridyl1
52 4-Pyridyl0.5

Future Research Directions and Unexplored Potential of 2 4 Methylthio Phenyl Quinazolin 4 1h One

Strategic Development as a Medicinal Chemistry Lead Scaffold

The quinazolinone core is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comnih.gov The strategic development of 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one as a lead scaffold is a promising avenue for the discovery of novel therapeutic agents.

The potential of this scaffold is underscored by studies on closely related analogues. For instance, the derivative 4-(2-(4-(methylthio)phenyl)quinazolin-4-yl)morpholine (AK-2) has been synthesized and evaluated for its cytotoxic potential against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). nih.gov This demonstrates that the 2-(4-(methylthio)phenyl)quinazoline core can serve as a foundation for compounds with significant anticancer activity.

Future research should focus on creating a diverse library of derivatives by modifying the quinazolinone core and the phenyl ring of this compound. Structure-activity relationship (SAR) studies on these new compounds will be crucial to identify key structural features that enhance potency and selectivity for specific biological targets. nih.gov

Table 1: Anticancer Activity of a Related Quinazoline Derivative

Compound NameCancer Cell LineIC50 (µM)
4-(2-(4-(methylthio)phenyl)quinazolin-4-yl)morpholine (AK-2)A549 (Lung)>10
MCF-7 (Breast)8.93 ± 0.76
SHSY-5Y (Neuroblastoma)7.25 ± 0.54

Data sourced from studies on a closely related analogue to indicate the potential of the core scaffold. nih.gov

Design and Synthesis of Advanced Chemical Probes for Biological Systems

The development of chemical probes derived from this compound can provide powerful tools for studying biological systems. These probes, which can be tagged with fluorescent dyes, biotin, or other reporter molecules, can be used to identify and validate novel biological targets, elucidate mechanisms of action, and visualize the distribution of the compound within cells and tissues.

Future efforts in this area should involve the strategic introduction of functional groups onto the this compound scaffold that allow for conjugation with various reporter tags without compromising the compound's inherent biological activity. The synthesis of such probes would enable a deeper understanding of the molecular pathways modulated by this class of compounds.

Exploration of Novel Biological Targets and Mechanistic Pathways

While quinazolinone derivatives are known to target a range of proteins, including kinases and tubulin, the specific biological targets of this compound remain largely unexplored. nih.gov Future research should employ a variety of approaches to identify these targets and elucidate the mechanistic pathways through which this compound exerts its biological effects.

One promising direction is to investigate its potential as an anticancer agent. Studies on the analogue AK-2 suggest that the 2-(4-(methylthio)phenyl)quinazoline scaffold may induce apoptosis and affect the cell cycle. nih.gov Future mechanistic studies on this compound could explore its impact on key signaling proteins involved in cancer progression, such as kinases, tubulin, and apoptosis-related proteins like Bcl-2 and BAX. nih.gov

Beyond cancer, the broad pharmacological profile of quinazolinones suggests that this compound could have therapeutic potential in other disease areas. nih.gov Screening against a wide panel of biological targets, including enzymes and receptors implicated in inflammatory and infectious diseases, could reveal novel therapeutic applications.

Integration with Emerging Synthetic Methodologies for Enhanced Efficiency

The synthesis of quinazolinone derivatives has been an area of active research, with numerous methods developed to improve efficiency and yield. nih.gov Future synthetic strategies for this compound and its derivatives should leverage emerging technologies to streamline the synthetic process.

Microwave-assisted organic synthesis, for example, has been shown to be a highly efficient method for preparing quinazolinone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov Other innovative approaches, such as flow chemistry and multicomponent reactions, could also be explored to facilitate the rapid and efficient synthesis of a diverse library of analogues for biological screening.

A general synthetic route for related 2-(methylthio)quinazolin-4(3H)-one derivatives involves the reaction of the corresponding anthranilic acid with an appropriate isothiocyanate, followed by S-alkylation. nih.gov

Advanced Theoretical Prediction and Validation in Drug Design

Computational approaches are invaluable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of new compounds. mdpi.com In the context of this compound, advanced theoretical studies can guide the design of new derivatives with improved potency and selectivity.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogues with various biological targets. mdpi.com This information can provide insights into the key molecular interactions that govern binding affinity and can be used to design new compounds with enhanced binding properties.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to develop mathematical models that correlate the structural features of these compounds with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. The integration of these computational approaches will be instrumental in accelerating the development of this compound as a therapeutic lead.

Q & A

Q. What are the common synthetic routes for 2-(4-(methylthio)phenyl)quinazolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with one-carbon donors (e.g., aldehydes or ketones). For example, intermediates like 2-hydrazino-3-(substituted phenyl)-3H-quinazolin-4-one can be cyclized using acetic anhydride or benzoyl chloride under reflux conditions . Catalysts such as p-toluenesulfonic acid (p-TsOH) in ethanol have been shown to improve yields (e.g., 70–85% in analogous thiadiazole-quinazolinone hybrids) by facilitating condensation and cyclization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : To verify aromatic proton environments and substituent positions.
  • IR spectroscopy : For detecting functional groups like C=O (quinazolinone) and S–C (methylthio) .
  • Mass spectrometry : To confirm molecular weight (e.g., molecular ion peaks matching C15H12N2OS).
  • Elemental analysis : Validates stoichiometric composition .

Q. What safety precautions are essential when handling this compound?

  • Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Avoid mixing with incompatible substances (e.g., strong oxidizers) to prevent hazardous reactions .
  • Store in airtight containers at 2–8°C to maintain stability .

Q. How does solubility impact experimental design for pharmacological assays?

The compound’s limited aqueous solubility (common in quinazolinones) necessitates the use of co-solvents like DMSO or ethanol. For in vitro assays, concentrations should be validated to avoid solvent toxicity (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified substituents?

  • Catalyst screening : p-TsOH or iodine can enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes in analogous quinazolinones) .
  • Stepwise purification : Recrystallization (ethanol/water) followed by column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. How to resolve contradictions in reported pharmacological activities across studies?

  • Dose-response validation : Re-test activity under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Structural analogs : Compare activity of 2-(4-(methylthio)phenyl) derivatives with other substituents (e.g., chloro or methoxy groups) to identify SAR trends .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Heterocyclic substitutions : Introducing thiadiazole or thiazole rings (e.g., 2,3-dihydroquinazolin-4(1H)-one hybrids) improves antimicrobial potency .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like Mycobacterium tuberculosis enoyl-acyl carrier protein reductase .

Q. How to investigate reaction mechanisms for quinazolinone ring formation?

  • Isotopic labeling : Use deuterated solvents (e.g., D2O) in NMR to track proton exchange during cyclization .
  • Kinetic studies : Monitor intermediate formation via HPLC at varying temperatures/pH .

Q. What advanced techniques characterize thermal stability and crystallinity?

  • DSC/TGA : Determine melting points and decomposition temperatures.
  • X-ray crystallography : Resolve 3D structure to confirm regiochemistry of the methylthio group .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations.
  • Prodrug design : Modify the methylthio group to improve membrane permeability (e.g., sulfoxide derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.